(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name for this compound is “(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine”.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. The synthesis of this compound would likely involve the reaction of 2-fluoropyridine with an appropriate amine.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This compound, based on its name, likely has a pyridine ring with a fluorine atom at the 2-position, and a two-carbon chain with an amine group at the end.Chemical Reactions Analysis
The chemical reactions of a compound refer to the ways in which it can react with other substances. As an amine, this compound would likely participate in reactions typical of amines, such as acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties would need to be determined experimentally.Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. Without specific information, it’s difficult to predict the safety and hazards of this compound.
Future Directions
The future directions for research on a compound could include further studies on its synthesis, reactions, properties, and potential applications.
properties
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine |
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